molecular formula C18H23NO B13320883 ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine

({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine

Cat. No.: B13320883
M. Wt: 269.4 g/mol
InChI Key: NETAFJOWOVXCKB-UHFFFAOYSA-N
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Description

The compound ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride (CAS: 1311318-32-7) is a small-molecule scaffold with a molecular formula of C₁₈H₂₄ClNO and a molecular weight of 305.8 g/mol . It features a central amine group substituted with a methyl group and a benzyl moiety containing 3,5-dimethyl and 4-(4-methylbenzyloxy) substituents. This structural complexity makes it a versatile intermediate in organic synthesis and medicinal chemistry research. The compound is typically provided at ≥95% purity for laboratory use, emphasizing its role in high-precision applications .

Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

1-[3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine

InChI

InChI=1S/C18H23NO/c1-13-5-7-16(8-6-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3/h5-10,19H,11-12H2,1-4H3

InChI Key

NETAFJOWOVXCKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2C)CNC)C

Origin of Product

United States

Preparation Methods

Initial Precursors and Strategy

The synthesis generally begins with aromatic precursors such as 3,5-dimethyl-4-hydroxybenzaldehyde and 4-methylbenzyl chloride . The key steps involve:

Stepwise Synthetic Pathway

Step 1: Formation of the Methoxyphenyl Intermediate

  • Reaction: O-methylation of 3,5-dimethyl-4-hydroxybenzaldehyde.
  • Reagents: Methyl iodide or dimethyl sulfate, potassium carbonate as base.
  • Conditions: Reflux in acetone or DMF solvent.
  • Outcome: 3,5-dimethyl-4-methoxybenzaldehyde.

Step 2: Alkylation with 4-Methylbenzyl Chloride

  • Reaction: Nucleophilic substitution at the phenolic oxygen.
  • Reagents: 4-methylbenzyl chloride, potassium carbonate as base.
  • Conditions: Reflux in acetone or acetonitrile.
  • Outcome: Formation of the methoxyphenyl-phenyl ether intermediate.

Step 3: Introduction of the Methylamine Group

  • Reaction: Reductive amination or nucleophilic substitution.
  • Reagents: Methylamine (gas or aqueous solution), catalytic hydrogenation (Pd/C catalyst).
  • Conditions: Hydrogen atmosphere, mild temperature.
  • Outcome: Formation of the target compound.

Alternative Routes

Reaction Optimization and Yield Improvement

Catalysts and Reagents

Reaction Conditions

Parameter Optimal Range Effect on Yield
Temperature 80–120°C Higher temperatures increase reaction rate but may cause side reactions
Solvent DMF, acetonitrile Good solubility, high reactivity
Reaction Time 4–24 hours Longer times improve yield but risk decomposition

Purification Techniques

Data Tables of Synthesis Parameters

Step Reagents Conditions Yield (%) Notes
1 Methyl iodide, K2CO3 Reflux in acetone 85–90 Efficient methylation
2 4-Methylbenzyl chloride, K2CO3 Reflux in acetonitrile 80–85 Ether formation
3 Methylamine, Pd/C Hydrogenation at 1 atm 75–85 Final amine formation

Research Discoveries and Advanced Methods

Recent studies have explored novel catalytic systems and green chemistry approaches to improve synthesis:

Structure-Activity Relationship (SAR) Insights

Research indicates that modifications at the methoxy and methyl groups influence biological activity, which guides synthetic optimization for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution

The tertiary amine’s lone pair on nitrogen can act as a nucleophile, though steric hindrance from adjacent methyl groups reduces reactivity. Substituents like methoxy groups (electron-donating) and methyl groups (steric) modulate reaction rates.

Electrophilic Aromatic Substitution

  • Methoxy groups : Activating, ortho/para-directing, facilitating reactions like nitration or bromination.

  • Methyl groups : Weakly activating (via hyperconjugation), enhancing electron density at para positions.

Acid-Base Behavior

The amine’s basicity allows protonation under acidic conditions, forming ammonium salts.

Metal-Mediated Reactions

Catalysts (e.g., Cat. 1) may facilitate transfer hydrogenation or coupling, as observed in related tertiary amine syntheses .

Influence of Structural Features

Feature Impact on Reactivity
Methoxy substituents Increase electron density on aromatic rings, enhancing electrophilic substitution.
Methyl groups Steric hindrance reduces nucleophilic substitution rates.
Tertiary amine Lower nucleophilicity compared to primary/secondary amines.

Potential Reaction Types

  • Imine formation : Reaction with aldehydes/ketones under catalytic conditions .

  • Alkylation : Quaternization of the amine via alkyl halides.

  • Oxidation : Oxidation to nitroso compounds under strong oxidizing agents.

Research Findings

  • Time-dependent product distribution : Synthesis efficiency improves with extended reaction times (16 h optimal) .

  • Solvent sensitivity : Polar protic solvents (e.g., methanol) favor imine formation, while polar aprotic solvents (e.g., DMSO) enhance substitution .

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies for the compound "({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine." However, the search results do provide some related chemical information.

Chemical Information

  • Molecular Formula: C18H23NOC_{18}H_{23}NO .
  • Molecular Weight: 269.4 g/mol .
  • IUPAC Name: 1-[3,5-dimethyl-4-[(2-methylphenyl)methoxy]phenyl]-N-methylmethanamine .
  • Synonyms: ({3,5-dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine, 1095098-49-9 .

Related Research

While not directly about the target compound, a related compound, a novel phenoxy-N-phenylaniline derivative, was researched as a c-Myc inhibitor for colorectal cancer therapy . This suggests a potential avenue of research for similar compounds in cancer therapy .

Related Compounds and Availability

  • ({3-5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride: This related compound is available for purchase from chemical vendors .
  • ({3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine: This similar compound is also listed as available from chemical vendors .

Mechanism of Action

The mechanism of action of ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter systems in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

Example Compound : ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride (CAS: 1311316-37-6)
  • Molecular Formula: C₁₈H₂₄ClNO (identical to the target compound) .
  • Key Difference : The 4-methylphenyl group in the target compound is replaced with a 3-methylphenyl substituent.
  • Implications: Altered steric and electronic environments due to the meta-substitution on the benzyloxy group. Potential differences in receptor binding or solubility due to changes in molecular symmetry .

Alkyl Chain Variation: Methyl vs. Ethyl Amine Derivatives

Example Compound : ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride (CID: 43276731)
  • Molecular Formula: C₁₉H₂₆ClNO (vs. C₁₈H₂₄ClNO for the methyl variant) .
  • Key Difference : The methyl group on the amine is replaced with an ethyl group.
  • Implications :
    • Increased molecular weight (319.87 g/mol vs. 305.8 g/mol) and lipophilicity, which may enhance membrane permeability in biological systems.
    • Predicted collision cross-section (CCS) data for the ethyl variant:
  • [M+H]⁺: 170.5 Ų
  • [M+Na]⁺: 185.3 Ų .

Substitution on the Benzyloxy Group

Example Compound : N-[(3,5-Dimethoxyphenyl)methyl]-N-(4-methoxyphenyl)-2-methylpyrimidin-5-amine
  • Key Difference : Replacement of the 4-methylbenzyloxy group with 3,5-dimethoxy and 4-methoxyphenyl substituents .
  • Implications :
    • Enhanced electron-donating effects from methoxy groups, altering reactivity in nucleophilic or electrophilic reactions.
    • Structural divergence (pyrimidine ring inclusion) makes direct functional comparisons less relevant, but highlights the importance of substituent choice in tuning physicochemical properties .

Research Implications

  • Structural Flexibility: Minor modifications (e.g., alkyl chain length, substituent position) significantly impact molecular properties, enabling tailored design for specific applications.
  • Analytical Considerations : Ethyl variants with higher CCS values may require adjusted mass spectrometry parameters for optimal detection .
  • Synthetic Utility : The 3-methylphenyl isomer demonstrates how positional isomerism can be exploited to modulate steric effects without altering molecular weight .

Biological Activity

The compound ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride , with the CAS number 1311318-32-7 , has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H24ClNO
  • Molecular Weight : 305.85 g/mol
  • IUPAC Name : 1-[3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine; hydrochloride
  • PubChem CID : 53528878

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. The compound demonstrated significant inhibition of COX-1 and COX-2, which are involved in the synthesis of prostaglandins that promote inflammation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound19.45 ± 0.0742.1 ± 0.30

These findings suggest that the compound could serve as a potential therapeutic agent for inflammatory diseases, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

2. Antioxidant Activity

The antioxidant properties of the compound were assessed through various assays measuring reactive oxygen species (ROS) levels. It was found to reduce oxidative stress in cellular models, indicating its potential role in protecting cells from oxidative damage. This is particularly relevant in conditions characterized by high oxidative stress, such as neurodegenerative diseases.

3. Cytotoxicity Studies

In vitro studies have also evaluated the cytotoxic effects of the compound on various cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Cell LineConcentration (µM)Viability (%)
A549 (Lung Cancer)1070
HeLa (Cervical Cancer)2050

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and ROS generation .

Case Study 1: In Vivo Efficacy

A recent animal study evaluated the anti-inflammatory effects of this compound in a model of arthritis. The treatment group showed a significant reduction in swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory cytokines.

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death induced by excitotoxicity and oxidative stress, further supporting its potential use in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of structurally similar arylalkylamines often employs palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) to introduce functional groups. For example, Sonogashira coupling with trimethylsilyl-protected alkynes followed by deprotection (e.g., using Bu4_4NF) achieves high yields (>85%) in phenethylamine derivatives . Optimizing reaction temperature (e.g., 45°C for 1–2 hours) and using trifluoroacetyl protection for amine groups can minimize side reactions. Purification via column chromatography (hexane/EtOH) and characterization by 1^1H NMR (e.g., δ = 3.76–3.86 ppm for methoxy groups) are critical .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Identify methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.9–7.3 ppm) to confirm substitution patterns .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using hexane/EtOH (1:1) with Rf_f values ~0.59–0.62 .
  • Melting Point Analysis : Compare observed m.p. (e.g., 180–220°C) with literature values to assess purity .

Q. What are the key stability considerations for storing this amine derivative?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation. Amines are prone to degradation via hydrolysis or radical oxidation; adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can extend shelf life. Monitor degradation by periodic HPLC analysis .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies be designed to evaluate this compound’s interaction with serotonin receptors (e.g., 5-HT2A/C_{2A/C})?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligand displacement (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) to measure affinity (Ki_i). Compare with reference agonists (e.g., DOI) to assess potency .
  • Functional Assays : Measure intracellular Ca2+^{2+} flux in HEK293 cells expressing 5-HT2A_{2A} receptors. EC50_{50} values indicate efficacy .
  • Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding modes in receptor active sites. Focus on methoxy and methylphenyl groups’ roles in hydrophobic interactions .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for arylalkylamines?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral/IP administration. Low brain penetration (logP <3) may explain in vivo–in vitro discrepancies .
  • Metabolite Identification : Use hepatic microsomes or in vivo samples to identify active metabolites (e.g., N-demethylation products) contributing to observed effects .
  • Dose-Response Refinement : Adjust in vivo dosing regimens based on plasma half-life (t1/2_{1/2}) and tissue distribution studies .

Q. How can computational chemistry predict the compound’s potential as a precursor for fluorinated or isotopically labeled analogs?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry (e.g., Gaussian 16) to identify reactive sites for fluorination (e.g., para to methoxy groups).
  • Isotopic Labeling : Simulate 18^{18}F or 13^{13}C incorporation routes using retrosynthetic analysis. Prioritize positions with minimal steric hindrance .
  • ADMET Prediction : Use tools like SwissADME to forecast solubility, CYP450 interactions, and toxicity risks for novel analogs .

Safety and Handling

Q. What safety protocols are essential for handling this amine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis/purification steps .
  • Spill Management : Neutralize spills with 10% acetic acid, then absorb with vermiculite. Dispose as hazardous waste .
  • Emergency Procedures : For skin/eye contact, rinse with water for 15 minutes. If inhaled, administer oxygen and seek medical attention .

Data Interpretation

Q. How should researchers address conflicting NMR or MS data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H and 13^13C shifts. For example, distinguish methoxy (δC_C ~55 ppm) from methylphenyl carbons (δC_C ~20 ppm) .
  • High-Resolution MS (HRMS) : Confirm molecular formula by matching observed m/z with theoretical values (e.g., C20_{20}H25_{25}NO2_2 requires m/z 311.1885) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in EtOH/hexane .

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